molecular formula C14H11BrN4O B2655324 1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide CAS No. 1445584-22-4

1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide

Cat. No. B2655324
CAS RN: 1445584-22-4
M. Wt: 331.173
InChI Key: BFVAFIMMZMBINE-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide, also known as BRD-7552, is a chemical compound that has demonstrated potential therapeutic effects in various scientific studies.

Mechanism of Action

The exact mechanism of action of 1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide is not fully understood, but it has been shown to target the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. 1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide has been shown to inhibit the activation of NF-κB, leading to a reduction in pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide has been shown to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide has been shown to have a protective effect on the liver and may have potential therapeutic applications for liver diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of inflammation and cancer cell growth. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize dosing and predict potential side effects.

Future Directions

There are several potential future directions for the study of 1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide. One area of research could focus on optimizing dosing and delivery methods to maximize therapeutic effects and minimize potential side effects. Additionally, further studies could investigate the potential use of 1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide in combination with other anti-inflammatory or anti-cancer agents. Finally, more research is needed to fully understand the mechanism of action of 1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide involves the reaction of 1-(4-bromophenyl)-1H-imidazole-4-carboxamide with 1-cyanocyclopropane carboxylic acid in the presence of a base. The resulting product is purified through column chromatography to obtain the pure compound. The synthesis of 1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide has been reported in several scientific articles.

Scientific Research Applications

1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide has been studied for its potential therapeutic effects in various scientific research studies. It has been shown to exhibit anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases. Additionally, 1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(4-bromophenyl)-N-(1-cyanocyclopropyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c15-10-1-3-11(4-2-10)19-7-12(17-9-19)13(20)18-14(8-16)5-6-14/h1-4,7,9H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVAFIMMZMBINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=CN(C=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-N-(1-cyanocyclopropyl)-1H-imidazole-4-carboxamide

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